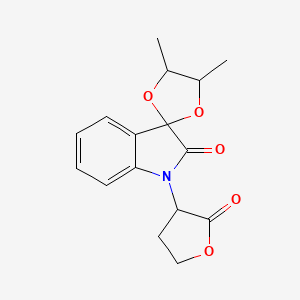
1-(2-oxotetrahydro-3-furanyl)-3-(4',5'-dimethyl-1',3'-dioxolynyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials might include a furan derivative, an indole derivative, and a dioxolane derivative. Key steps could involve:
Formation of the furan ring: This might involve cyclization reactions under acidic or basic conditions.
Indole synthesis: This could be achieved through Fischer indole synthesis or other methods.
Coupling reactions: The final compound might be formed through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Green chemistry principles: Implementing environmentally friendly solvents and reagents.
化学反応の分析
Types of Reactions
1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating specific enzymes.
Receptor interactions: Modulating receptor activity to produce a biological effect.
Pathway modulation: Affecting signaling pathways within cells.
類似化合物との比較
Similar Compounds
1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one: This compound is unique due to its specific combination of functional groups.
Other indole derivatives: Compounds with similar indole structures but different substituents.
Furan derivatives: Compounds with furan rings but different functional groups.
Uniqueness
The uniqueness of 1-(2-oxotetrahydro-3-furanyl)-3-(4’,5’-dimethyl-1’,3’-dioxolynyl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which might confer unique chemical and biological properties.
特性
IUPAC Name |
4,5-dimethyl-1'-(2-oxooxolan-3-yl)spiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-9-10(2)22-16(21-9)11-5-3-4-6-12(11)17(15(16)19)13-7-8-20-14(13)18/h3-6,9-10,13H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNWZWMWZLWNSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2(O1)C3=CC=CC=C3N(C2=O)C4CCOC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
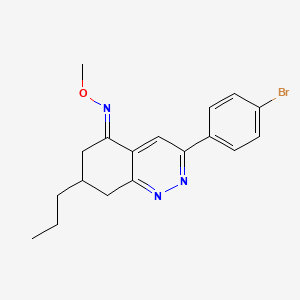
![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2373131.png)

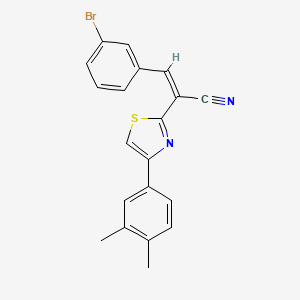
![2-ethyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2373136.png)
![3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B2373137.png)
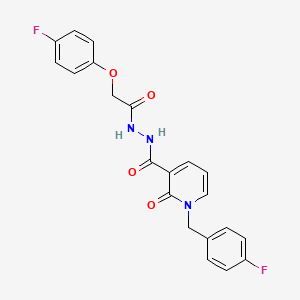
![2-(4-bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2373142.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2373144.png)
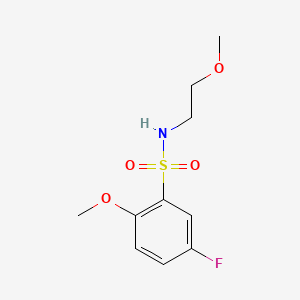
![Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B2373147.png)
![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B2373149.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2373152.png)
